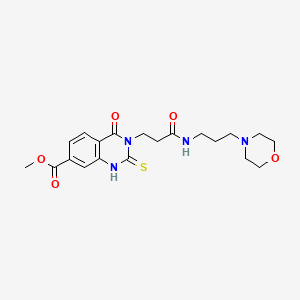

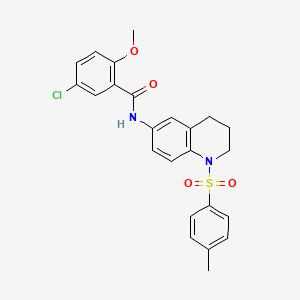

Methyl 3-(3-((3-morpholinopropyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

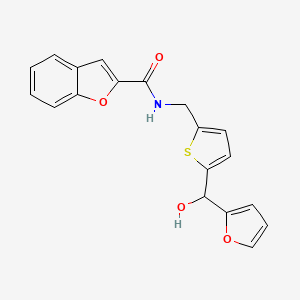

This compound is a complex organic molecule that contains several functional groups, including a morpholinopropyl group, a carboxylate ester group, and a tetrahydroquinazoline group. These groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the morpholinopropyl group and the tetrahydroquinazoline group. These groups could then be combined using a variety of coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The morpholinopropyl group would likely contribute to the polarity of the molecule, while the tetrahydroquinazoline group could potentially form interesting intra- and intermolecular interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The morpholinopropyl group could participate in nucleophilic substitution reactions, while the tetrahydroquinazoline group could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

This compound has been studied for its potential as a Muscarinic Receptor 1 (M1 receptor) agonist in Alzheimer’s dementia models . The structure-activity relationship reveals that the increase in lipophilic carbon chain on the nitrogen atom of the morpholine ring increases the affinity of the M1 receptor. This suggests its application in exploring therapeutic avenues for Alzheimer’s disease, particularly in enhancing cognitive processing and memory.

Neuroprotective Agent Development

Activation of M1 mAChR modulates learning and memory and also protects cells from apoptotic effects induced by oxidative stress in cortical neurons . This compound could be pivotal in developing neuroprotective agents that help mitigate neuronal damage in neurodegenerative diseases.

Cancer Therapeutics

The compound’s derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines . The structure-activity relationships studied indicate that certain modifications can lead to compounds with significant potential as cancer therapeutics.

Synthesis of Novel Amino Acids and Dipeptides

The compound serves as a base for the synthesis of novel amino acids and dipeptides substituted derivatives . These derivatives have shown considerable M1 receptor binding affinity, which is crucial for the development of new pharmacological agents.

Chemopreventive Research

Flavonoids bearing diverse aliphatic amino moieties, like the ones derived from this compound, have shown remarkable chemopreventive activities in bioassay systems and animal models . This opens up research opportunities in the prevention of cancer through dietary and pharmaceutical means.

Cyclin-Dependent Kinase Inhibitor Studies

The structural modifications of flavonoids with the introduction of nitrogen atoms, similar to those in this compound, have attracted attention due to the improvements of biological activities, including CDK inhibitory activity . This is significant for the development of anti-cancer drugs.

Eigenschaften

IUPAC Name |

methyl 3-[3-(3-morpholin-4-ylpropylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-28-19(27)14-3-4-15-16(13-14)22-20(30)24(18(15)26)8-5-17(25)21-6-2-7-23-9-11-29-12-10-23/h3-4,13H,2,5-12H2,1H3,(H,21,25)(H,22,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYXHXVCPMHCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-((3-morpholinopropyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)

![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)

![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)